molecular formula C11H15BrZn B6294904 4-N-Pentylphenylzinc bromide CAS No. 736930-33-9

4-N-Pentylphenylzinc bromide

Cat. No.: B6294904
CAS No.: 736930-33-9
M. Wt: 292.5 g/mol
InChI Key: QCXLQOSXJVQQAP-UHFFFAOYSA-M
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Description

4-N-Pentylphenylzinc bromide is an organozinc compound with the molecular formula C11H15BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-N-Pentylphenylzinc bromide can be synthesized through the reaction of 4-N-pentylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-N-Pentylbromobenzene+Zn4-N-Pentylphenylzinc bromide\text{4-N-Pentylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-N-Pentylbromobenzene+Zn→4-N-Pentylphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in large quantities and stored in specialized containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-N-Pentylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other types of reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.

    Reduction: Can be reduced to form hydrocarbons.

    Substitution: Undergoes nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., THF, toluene)

Major Products:

Scientific Research Applications

4-N-Pentylphenylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-N-Pentylphenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. The palladium catalyst facilitates the transfer of the phenyl group from the zinc to the halide, resulting in the formation of a new carbon-carbon bond. The general mechanism can be summarized as follows:

Comparison with Similar Compounds

4-N-Pentylphenylzinc bromide can be compared with other organozinc compounds, such as:

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 4-Ethylphenylzinc bromide

Uniqueness:

Properties

IUPAC Name

bromozinc(1+);pentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXLQOSXJVQQAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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